molecular formula C7H7NO3 B363926 3-Methyl-4-nitrophenol CAS No. 2581-34-2

3-Methyl-4-nitrophenol

Cat. No.: B363926
CAS No.: 2581-34-2
M. Wt: 153.14g/mol
InChI Key: PIIZYNQECPTVEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrophenol can be synthesized through the nitration of m-cresol. The process involves the following steps :

    Nitrosation: m-Cresol is reacted with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a temperature of 0±3°C to form a nitroso compound.

    Oxidation: The nitroso compound is then oxidized using 38% nitric acid at 40±2°C to yield this compound. The overall yield of this process is approximately 87%.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

3-Methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Comparison with Similar Compounds

3-Methyl-4-nitrophenol is similar to other nitrophenols such as:

  • 4-Nitro-m-cresol
  • 5-Hydroxy-2-nitrotoluene
  • 2-Chloro-4-nitrophenol

Uniqueness:

Biological Activity

3-Methyl-4-nitrophenol (3M4NP) is a chemical compound widely recognized for its role as a degradation product of the insecticide fenitrothion. Its biological activity encompasses various aspects, including microbial degradation, genotoxicity, and immunotoxicity. This article aims to provide a comprehensive overview of the biological activity of 3M4NP, highlighting key research findings, case studies, and biochemical mechanisms.

1. Microbial Degradation

Microbial Catabolism Mechanisms

Recent studies have elucidated the microbial degradation pathways of 3M4NP, particularly by Burkholderia sp. strain SJ98. This strain utilizes 3M4NP as a carbon source, demonstrating its ability to degrade this compound through specific enzymatic pathways. The key enzymes involved in this process include:

  • PNP 4-monooxygenase (PnpA) : Catalyzes the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ).
  • 1,4-benzoquinone reductase (PnpB) : Reduces MBQ to methylhydroquinone (MHQ).

The apparent Michaelis-Menten constant (KmK_m) for PnpA with respect to 3M4NP was found to be 20.3 ± 2.54 μM, indicating the enzyme's affinity for the substrate . The sequential enzymatic reactions lead ultimately to ring cleavage and further degradation products.

Table 1: Enzymatic Pathways in 3M4NP Degradation

EnzymeFunctionProduct
PnpAMonooxygenationMBQ
PnpBReductionMHQ
PnpC-FSequential transformationDegradation products

2. Genotoxicity

In Vitro Studies

Research has demonstrated that 3M4NP exhibits genotoxic properties in various assays. A notable study conducted an in vitro chromosomal aberration test using Chinese Hamster Lung (CHL/IU) cells. The results indicated that while 3M4NP was negative for genotoxicity without metabolic activation, it produced positive results when metabolic activation was present . This suggests that metabolic processes may enhance the genotoxic potential of this compound.

Case Study: Human Poisoning Incident

A case study involving human poisoning from fenitrothion highlighted the presence of 3M4NP in biological fluids. In serum samples taken from a patient approximately 18.5 hours post-ingestion, concentrations of fenitrothion and 3M4NP were recorded at 11.8 μg/ml and 3.9 μg/ml respectively . This incident underscores the relevance of monitoring 3M4NP levels in clinical toxicology.

3. Immunotoxicity

Toxicological Evaluations

Immunotoxicological assessments have revealed that compounds similar to 3M4NP can adversely affect immune system functions. A study indicated that exposure to vehicle emissions containing components like 3M4NP resulted in cytotoxic effects on splenocytes, leading to potential immunosuppression . Such findings raise concerns about the broader implications of environmental exposure to this compound.

Q & A

Basic Research Questions

Q. How is the crystal structure of 3-methyl-4-nitrophenol determined, and what insights does it provide for molecular interactions?

The crystal structure is resolved using single-crystal X-ray diffraction (XRD) at 296 K, with refinement parameters including R=0.043R = 0.043, wR=0.148wR = 0.148, and a data-to-parameter ratio of 12.7 . Key features include the dihedral angle (14.4°) between the nitro group and benzene ring, stabilized by O–H···O hydrogen bonds (2.64 Å) and C–H···O interactions (3.34 Å) . Methodologically, hydrogen atoms are geometrically constrained, and refinement employs SHELX software suites . This structural data aids in predicting reactivity and intermolecular interactions in synthesis or environmental degradation studies.

Q. What are the primary health concerns associated with this compound exposure?

Limited toxicokinetic data highlight concerns about placental transfer and fetal hemoglobin susceptibility due to structural similarities to 4-nitrophenol . Acute exposure in murine models links it to airway inflammation via dendritic cell modulation, exacerbating allergic responses (e.g., ovalbumin-induced asthma models) . Researchers should prioritize in vitro placental barrier models and longitudinal biomarker studies to assess distribution and metabolism .

Q. What methods are used to synthesize this compound?

A validated synthesis involves nitration of m-cresol with sodium nitrate (5.11 g, 74 mmol) and nitric acid (13 g, 208 mmol) in dichloromethane at 323 K for 5 hours. Crystallization occurs via slow ethanol evaporation over 7 days . Purity is confirmed by melting point (94–98°C) and spectral analysis (e.g., NMR, IR) .

Advanced Research Questions

Q. How can contradictions in toxicokinetic data across species be resolved?

Interspecies comparisons are challenged by the lack of human biomarkers and incomplete absorption/distribution data . Advanced approaches include:

  • Comparative genomics to identify conserved metabolic pathways (e.g., cytochrome P450-mediated hydroxylation).
  • Physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data (e.g., rodent inhalation studies) to humans .
  • In silico docking studies to predict placental transfer using nitro group polarity and molecular weight (139.11 g/mol) .

Q. What experimental models elucidate this compound’s role in allergic inflammation?

Murine models using ovalbumin as an antigen show that this compound upregulates oncostatin M (OSM), enhancing Th2 cytokine production (IL-4, IL-13) and eosinophil infiltration . Key steps:

  • Dendritic cell isolation : Assess OSM expression via qPCR or flow cytometry.
  • Airway hyperresponsiveness (AHR) : Measure using plethysmography post-challenge .

Q. How do bacterial strains degrade this compound in contaminated environments?

Ralstonia sp. SJ98 and Burkholderia sp. utilize chemotaxis-driven pathways for degradation . Methodologies include:

  • Chemotaxis assays : Track bacterial motility toward this compound gradients using capillary tubes .
  • Metabolic profiling : Identify intermediates (e.g., nitroreductase products) via LC-MS/MS .
  • Soil microcosms : Monitor degradation kinetics (e.g., half-life reduction from 14 to 6 days post-inoculation) .

Q. What advanced analytical techniques detect this compound in environmental samples?

  • Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 µg/L in rainwater .
  • Differential scanning calorimetry (DSC) : Determines thermal decomposition parameters (e.g., TMRadT_{MRad}, SADT) for hazard assessment .

Q. What challenges arise in extrapolating thermal decomposition data to real-world conditions?

Adiabatic calorimetry (ARC) reveals a self-accelerating decomposition temperature (SADT) of 120°C for this compound . Challenges include:

  • Scale effects : Lab-scale DSC data may underestimate heat accumulation in bulk storage.
  • Impurity-driven variability : Trace solvents (e.g., ethanol) alter decomposition kinetics .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported degradation rates across soil types?

Variability arises from soil organic content (SOC) and microbial diversity. Mitigation strategies:

  • Meta-analysis : Normalize degradation rates to SOC (%) and pH .
  • Stable isotope probing (SIP) : Track 13C^{13}C-labeled this compound to distinguish abiotic vs. biotic degradation .

Properties

IUPAC Name

3-methyl-4-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PIIZYNQECPTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H7NO3
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Related CAS

2666-76-4 (hydrochloride salt)
Record name 4-Nitro-3-cresol
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DSSTOX Substance ID

DTXSID2062535
Record name 4-Nitro-3-methylphenol
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Molecular Weight

153.14 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name 3-Methyl-4-nitrophenol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Methyl-4-nitrophenol
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CAS No.

2581-34-2
Record name 3-Methyl-4-nitrophenol
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Record name 4-Nitro-3-cresol
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Record name Phenol, 3-methyl-4-nitro-
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Record name 3-METHYL-4-NITROPHENOL
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Synthesis routes and methods

Procedure details

A reaction apparatus with a stirrer was charged with 84 ml of 99% nitric acid and 540 ml water, and the mixture was cooled to 0° C. Thereafter, at one and the same time, 54 g of m-cresol and 53 g of liquid N2O3 were added. The temperature was kept through cooling the whole time below 5° C. After the addition of m-cresol and N2O3 had been completed, the stirring was continued for 1 hour, the temperature then being kept at approx. 0° C. Thereafter the temperature was allowed to rise to approx. 30° C., and at that temperature the stirring was continued for 2 hours. The reaction mixture was thereafter cooled to 0° C. and a solid product was then precipitated. This solid product was then filtered off, washed with water and dried. In this way, 70 g of raw p-nitro-m-cresol with a melting point of 118°-122° C. was obtained.
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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